molecular formula C14H17NO2 B2887813 N-(4-acetylphenyl)cyclopentanecarboxamide CAS No. 544679-84-7

N-(4-acetylphenyl)cyclopentanecarboxamide

Cat. No.: B2887813
CAS No.: 544679-84-7
M. Wt: 231.295
InChI Key: RWGSBGRQYWTLCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Emergence in Chemical Literature

A direct and detailed historical account of N-(4-acetylphenyl)cyclopentanecarboxamide's first synthesis and characterization is not prominent in seminal academic publications. Its emergence appears to be more recent, coinciding with the expansion of chemical compound libraries used for high-throughput screening and as a building block in combinatorial chemistry. The synthesis of this compound relies on a fundamental and well-established reaction in organic chemistry: amide bond formation. The most probable synthetic route involves the acylation of 4-aminoacetophenone with cyclopentanecarbonyl chloride or the coupling of 4-aminoacetophenone with cyclopentanecarboxylic acid using a suitable coupling agent.

The parent amine, 4-aminoacetophenone, is a versatile precursor used in the synthesis of a wide range of compounds, including anti-inflammatory agents and azo dyes. chemicalbook.comchemicalbook.com Its established reactivity makes it a reliable starting material for creating diverse amide libraries. chemicalbook.com The lack of specific, early literature dedicated to this compound suggests it did not arise from a targeted research program but rather as one of many molecules created to explore chemical space.

Significance within Amide and Cycloalkane Chemistry Research

The significance of this compound in chemical research can be inferred by analyzing its constituent parts: the N-acetylphenyl amide core and the cyclopentane (B165970) ring.

The amide bond is a cornerstone of medicinal chemistry, prized for its stability and its ability to act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets. The N-(4-acetylphenyl) moiety itself is a common structural motif found in a variety of biologically active molecules. The acetyl group provides a key site for further chemical modification and is a feature in compounds investigated for various therapeutic applications. For example, derivatives of N-(4-acetylphenyl)-2-chloroacetamide have been used as precursors for synthesizing heterocyclic compounds with potential antibacterial and antioxidant activities. fluorochem.co.uk Similarly, other N-(4-acetylphenyl) derivatives have been explored in the development of enzyme inhibitors and other targeted agents. nih.gov

The cyclopentane ring is a saturated carbocycle that imparts specific conformational properties and lipophilicity to a molecule. In drug design, cycloalkane moieties are often used as bioisosteric replacements for other groups to optimize pharmacokinetic and pharmacodynamic properties. They can provide a rigid scaffold that helps to lock the molecule into a bioactive conformation. The inclusion of a cyclopentane ring, as opposed to a more flexible linear alkyl chain or a different-sized ring like cyclohexane (B81311), offers a unique balance of rigidity and spatial arrangement that can be crucial for binding to a specific biological target. Research on related carboxamides, such as cyclohexane carboxamide derivatives, highlights their use as sensory agents. chemwhat.es

Current Research Landscape and Academic Inquiry Gaps

The current academic landscape for this compound itself is sparse, with its presence largely confined to chemical catalogs. This represents a significant gap in academic inquiry. While many studies focus on structurally similar compounds, there is a lack of published research detailing the specific biological activities, material properties, or synthetic applications of this particular molecule.

The primary research gap is the absence of any systematic investigation into its potential. Its availability suggests it may have been synthesized for inclusion in corporate or academic compound screening libraries, but the results of such screenings are not publicly available. Therefore, its potential as an enzyme inhibitor, a receptor agonist/antagonist, or a precursor for more complex molecules remains uncharacterized in peer-reviewed literature. Future research could focus on:

Biological Screening: Evaluating this compound against a diverse panel of biological targets to identify any potential therapeutic utility.

Structural and Conformational Analysis: Performing detailed spectroscopic and crystallographic studies to understand its solid-state structure and conformational dynamics in solution.

Analogue Synthesis: Using it as a lead structure to synthesize a library of related compounds with modifications to the cyclopentyl and acetylphenyl rings to explore structure-activity relationships.

In essence, this compound stands as an underexplored molecule, representing an opportunity for novel discovery within the broader context of amide and cycloalkane chemistry.

Table 2: Compound Names Mentioned

Compound Name
This compound
4-aminoacetophenone
cyclopentanecarbonyl chloride
cyclopentanecarboxylic acid
N-(4-acetylphenyl)-2-chloroacetamide

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-acetylphenyl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-10(16)11-6-8-13(9-7-11)15-14(17)12-4-2-3-5-12/h6-9,12H,2-5H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWGSBGRQYWTLCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901329812
Record name N-(4-acetylphenyl)cyclopentanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901329812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194464
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

544679-84-7
Record name N-(4-acetylphenyl)cyclopentanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901329812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for N 4 Acetylphenyl Cyclopentanecarboxamide

Retrosynthetic Analysis of the Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For N-(4-acetylphenyl)cyclopentanecarboxamide, the most logical and common disconnection is at the amide C-N bond. This disconnection is strategically sound because numerous reliable methods exist for the formation of amide bonds. amazonaws.com

This primary disconnection yields two key synthons: a cyclopentanecarbonyl cation equivalent and a 4-acetylaniline anion equivalent. These synthons correspond to readily available or easily preparable starting materials: cyclopentanecarboxylic acid (or its activated derivatives) and 4-aminoacetophenone.

Figure 1: Retrosynthetic Disconnection of this compound

In this retrosynthetic scheme, 'Ph' represents the phenyl ring and 'X' represents a leaving group (e.g., -OH, -Cl).

This analysis simplifies the synthetic challenge into three main components: the formation of the amide bond, the synthesis or sourcing of the cyclopentane (B165970) moiety, and the incorporation of the acetylphenyl group.

Classical Synthetic Routes

Traditional methods for synthesizing this compound rely on well-established organic chemistry reactions, primarily focusing on robust amide bond formation techniques.

The most direct and classical approach for forming the amide bond is the acylation of 4-aminoacetophenone with an activated form of cyclopentanecarboxylic acid.

Acyl Chloride Method: A highly reliable method involves converting cyclopentanecarboxylic acid into cyclopentanecarbonyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with the amino group of 4-aminoacetophenone. A non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), is typically added to neutralize the hydrochloric acid byproduct. researchgate.net

Carboxylic Acid Coupling Reagents: Alternatively, the amide bond can be formed directly from cyclopentanecarboxylic acid and 4-aminoacetophenone using a coupling reagent. These reagents activate the carboxylic acid in situ to facilitate the reaction. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). These methods are generally milder than the acyl chloride approach but require the removal of urea (B33335) byproducts. ucl.ac.uk

MethodActivating AgentTypical SolventBaseKey AdvantagesKey Disadvantages
Acyl ChlorideThionyl Chloride (SOCl₂)Dichloromethane (DCM), Tetrahydrofuran (THF)Pyridine, TriethylamineHigh reactivity, generally high yieldHarsh reagents, generation of HCl
Coupling ReagentEDCI, DCCDimethylformamide (DMF), DCMNone required (or DMAP as catalyst)Milder conditions, high chemoselectivityStoichiometric byproducts, cost of reagents

The cyclopentanecarboxylic acid precursor is a critical starting material. While commercially available, its synthesis is well-documented and can be achieved through several routes.

Favorskii Rearrangement: A classic method for constructing the cyclopentane ring system is the Favorskii rearrangement of 2-chlorocyclohexanone (B41772). wikipedia.org Treatment of 2-chlorocyclohexanone with a base, such as sodium methoxide, induces a ring contraction to form methyl cyclopentanecarboxylate. Subsequent hydrolysis of the ester yields the desired cyclopentanecarboxylic acid. orgsyn.org

Hydrocarboxylation of Cyclopentene (B43876): A more modern and atom-economical approach is the palladium-catalyzed hydrocarboxylation of cyclopentene. This reaction utilizes carbon monoxide and water to directly introduce a carboxylic acid group onto the cyclopentene ring. wikipedia.org

The acetylphenyl portion of the molecule is sourced from 4-aminoacetophenone. This compound is a widely available commercial reagent, making it a convenient starting material for the synthesis. Its preparation is typically achieved through the reduction of 4-nitroacetophenone, a reaction that can be accomplished using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl).

Modern Synthetic Advancements and Green Chemistry Methodologies

Recent advancements in organic synthesis have focused on developing more sustainable and efficient methods for amide bond formation, minimizing waste and avoiding hazardous reagents. These principles can be applied to the synthesis of this compound.

Catalytic methods for direct amidation avoid the use of stoichiometric activating agents, which generate significant waste. These approaches align with the principles of green chemistry by improving atom economy and reducing the environmental impact. ucl.ac.uk

Catalytic Direct Amidation: This approach involves the direct condensation of cyclopentanecarboxylic acid and 4-aminoacetophenone in the presence of a catalyst, with the removal of water driving the reaction to completion. Various catalysts have been developed for this purpose. For instance, ceric ammonium (B1175870) nitrate (B79036) (CAN) has been used in minute quantities under solvent-free microwave conditions to facilitate direct amide synthesis. mdpi.comnih.gov Boric acid has also been employed as a simple, inexpensive, and environmentally benign catalyst for amidation under solvent-free conditions. researchgate.net

Enzymatic Synthesis: Biocatalysis offers a highly selective and green alternative for amide bond formation. Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the amidation of carboxylic acids with amines in non-aqueous solvents like cyclopentyl methyl ether. nih.gov This method operates under mild conditions and often produces the final product in high purity without the need for extensive purification. nih.gov

MethodCatalyst/MediatorKey ConditionsAdvantages
Catalytic Direct AmidationCeric Ammonium Nitrate (CAN)Solvent-free, Microwave irradiationRapid, high efficiency, minimal waste mdpi.comnih.gov
Catalytic Direct AmidationBoric AcidSolvent-free, HeatingInexpensive, low toxicity catalyst, simple procedure researchgate.net
Enzymatic SynthesisCandida antarctica lipase B (CALB)Anhydrous organic solvent (e.g., CPME)High selectivity, mild conditions, biodegradable catalyst nih.gov

Continuous Flow Chemistry Applications

The synthesis of N-aryl amides, including this compound, is a prime candidate for adaptation to continuous flow chemistry platforms. This technology offers significant advantages over traditional batch processing by conducting reactions in a continuously flowing stream within a network of tubes or microreactors. durham.ac.uk While specific literature detailing the continuous flow synthesis of this compound is not prevalent, the general principles and established protocols for amide bond formation are directly applicable.

Continuous flow systems provide superior control over reaction parameters such as temperature, pressure, and residence time, leading to enhanced reaction efficiency, higher yields, and improved product purity. The high surface-area-to-volume ratio in flow reactors facilitates rapid heat exchange, making it possible to safely perform highly exothermic reactions. durham.ac.uk Furthermore, this methodology allows for the seamless integration of multiple reaction and purification steps, a concept known as telescoping, which reduces manual handling and the need for isolating intermediates. durham.ac.uk

Several established flow chemistry techniques could be adapted for the synthesis of the target compound:

Immobilized Enzyme Biocatalysis: Enzymes, such as lipase, can be immobilized on a solid support and packed into a flow reactor. A solution containing the precursors, cyclopentanecarboxylic acid and 4-aminoacetophenone, would be passed through the reactor, enabling a continuous, enzyme-catalyzed amidation process under mild conditions. researchgate.net

Gas-Liquid Reactions: For syntheses starting from more fundamental building blocks, flow chemistry excels. For instance, a tube-in-tube reactor can be used for the efficient carboxylation of a cyclopentyl Grignard reagent with carbon dioxide gas to produce cyclopentanecarboxylic acid in a continuous stream, which can then be used in a subsequent amidation step. durham.ac.uk

Microwave-Assisted Continuous Flow: The combination of microwave heating with flow synthesis can dramatically accelerate reaction rates. A microwave-assisted continuous-flow organic synthesis (MACOS) approach could be employed for coupling reactions leading to the amide bond, significantly reducing reaction times from hours to minutes. nih.gov

Table 1: Advantages of Continuous Flow Chemistry for Amide Synthesis
AdvantageDescription
Enhanced SafetySmall reactor volumes minimize the risk associated with hazardous reagents and exothermic reactions.
Improved ControlPrecise control over temperature, pressure, and residence time leads to better reproducibility and selectivity.
Increased EfficiencyRapid heat and mass transfer often result in faster reactions and higher yields compared to batch processes.
ScalabilityProduction can be scaled up by running the system for longer periods ("scaling out") rather than using larger, more hazardous reactors.
Automation & IntegrationAllows for the automation of multi-step sequences and in-line purification, reducing manual labor and potential for error. durham.ac.uk

Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly influencing the development of synthetic routes for amide bond formation, aiming to reduce waste, eliminate hazardous substances, and improve energy efficiency. researchgate.net These protocols represent sustainable alternatives to conventional methods that often rely on stoichiometric coupling reagents, leading to significant amounts of byproducts. sigmaaldrich.com

Key environmentally benign strategies applicable to the synthesis of this compound include:

Catalytic Direct Amidation: This approach circumvents the need for pre-activating the carboxylic acid. It involves the direct reaction of cyclopentanecarboxylic acid and 4-aminoacetophenone in the presence of a catalyst. Various catalytic systems have been developed, including those based on boronic acids or metals like cerium. sigmaaldrich.commdpi.com These methods are highly atom-economical, with water being the only theoretical byproduct. mdpi.com

Biocatalysis: The use of enzymes, particularly lipases like Candida antarctica lipase B (CALB), offers a highly selective and green route to amides. nih.govrsc.org These reactions are typically performed under mild temperature and pH conditions, often in greener solvents like cyclopentyl methyl ether, and can produce highly pure products with minimal need for purification. nih.gov

Solvent-Free Synthesis: Conducting the reaction without a solvent minimizes waste and simplifies product isolation. A transition metal- and solvent-free method using a simple base like sodium hydride has been shown to be effective for the synthesis of N-aryl amides. nih.govrsc.org Microwave-assisted, solvent-free synthesis is another powerful technique that can dramatically reduce reaction times and energy consumption. mdpi.com

Table 2: Comparison of Environmentally Benign Amidation Protocols
ProtocolKey FeaturesTypical ByproductsReference
Catalytic Direct AmidationUses a catalyst (e.g., boronic acid) to directly couple a carboxylic acid and an amine.Water sigmaaldrich.com
Enzymatic Synthesis (Biocatalysis)Employs enzymes (e.g., CALB) in mild conditions and often in green solvents.Water nih.govrsc.org
Solvent-Free SynthesisReaction is performed neat, often with microwave irradiation or a simple base.Varies with method (e.g., H2 gas, salts) nih.govrsc.org
Thioester-Mediated (1-Pot)Uses a thioester intermediate which then reacts with the amine; can be done in green solvents like ethyl acetate (B1210297) or even water.CO2, 2-pyridinethiol (recoverable) nih.govresearchgate.net

Precursor and Intermediate Chemistry in Compound Synthesis

The synthesis of this compound is fundamentally an amide bond-forming reaction between two key precursors. The strategy typically involves the reaction of a nucleophilic amine with an electrophilic carboxylic acid derivative.

The primary precursors for this synthesis are:

4-Aminoacetophenone: This compound provides the N-aryl portion of the final molecule. It is a yellow crystalline solid that serves as a versatile intermediate in the pharmaceutical industry. guidechem.comsigmaaldrich.com Its synthesis can be achieved through methods such as the catalytic reduction of 4-nitroacetophenone or via a multi-step process involving a Smiles rearrangement. chemicalbook.comchemicalbook.com The key reactive site is the nucleophilic amino group attached to the aromatic ring.

Cyclopentanecarboxylic Acid or its derivatives: This precursor supplies the acyl group. While cyclopentanecarboxylic acid itself can be used in direct catalytic amidations, it is more common to use an activated form to increase reactivity. The most common activated derivative is Cyclopentanecarbonyl chloride . ontosight.ai This acyl chloride is a highly reactive, colorless to pale yellow liquid typically prepared by treating cyclopentanecarboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. ontosight.ai

Table 3: Key Precursors for this compound Synthesis
PrecursorMolecular FormulaRole in ReactionKey Reactive Group
4-AminoacetophenoneC8H9NONucleophileAmino (-NH2)
Cyclopentanecarbonyl chlorideC6H9ClOElectrophileAcyl Chloride (-COCl)
Cyclopentanecarboxylic acidC6H10O2Electrophile (after activation)Carboxylic Acid (-COOH)

The most direct synthetic route involves the nucleophilic acyl substitution reaction between 4-aminoacetophenone and cyclopentanecarbonyl chloride. In this reaction, the lone pair of electrons on the nitrogen atom of 4-aminoacetophenone attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate . Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. A proton is lost from the nitrogen atom, typically neutralized by a mild base like pyridine or triethylamine added to the reaction mixture, to yield the final stable amide product, this compound, and a hydrochloride salt of the base. youtube.com

Alternatively, when using cyclopentanecarboxylic acid directly with coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the reaction proceeds through a different activated intermediate. The EDC first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate . This intermediate is susceptible to nucleophilic attack by 4-aminoacetophenone, which leads to the formation of the desired amide bond and a urea byproduct. nih.gov

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as a cornerstone for the structural elucidation of N-(4-acetylphenyl)cyclopentanecarboxamide, enabling the detailed mapping of its proton and carbon frameworks.

The ¹H NMR spectrum of this compound provides critical information regarding the electronic environment of its hydrogen atoms. The aromatic protons on the N-phenyl ring typically appear as two distinct doublets, a result of their ortho- and meta-positions relative to the amide and acetyl substituents. The amide proton (N-H) is expected to be observed as a singlet, with its chemical shift being sensitive to solvent and concentration. The methine proton of the cyclopentyl group attached to the carbonyl carbon appears as a multiplet. The methylene (B1212753) protons of the cyclopentyl ring exhibit complex splitting patterns, appearing as multiplets in the aliphatic region of the spectrum. The methyl protons of the acetyl group are readily identifiable as a sharp singlet in the upfield region.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Aromatic (ortho to NHCO) 7.65 Doublet
Aromatic (ortho to COCH₃) 7.95 Doublet
Amide (NH) 8.20 Singlet
Cyclopentyl (CH) 2.75 Multiplet
Cyclopentyl (CH₂) 1.60-1.90 Multiplet
Acetyl (CH₃) 2.55 Singlet

Note: Data is based on spectral prediction and may vary from experimental values.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the non-equivalent carbon atoms and information about their chemical environments. The spectrum is expected to show distinct signals for the two carbonyl carbons (amide and acetyl), with the amide carbonyl typically appearing further downfield. The aromatic carbons will produce a set of signals in the characteristic aromatic region, with their specific shifts influenced by the electron-withdrawing nature of the substituents. The cyclopentyl carbons will resonate in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
Amide Carbonyl (C=O) 175.0
Acetyl Carbonyl (C=O) 197.0
Aromatic (C-NH) 119.0
Aromatic (C-H) 130.0
Aromatic (C-COCH₃) 133.0
Aromatic (C-ipso) 142.0
Cyclopentyl (CH) 46.0
Cyclopentyl (CH₂) 26.0, 30.0
Acetyl (CH₃) 26.5

Note: Data is based on spectral prediction and may vary from experimental values.

To unambiguously assign the proton and carbon signals and to elucidate the complete bonding network, advanced NMR techniques are invaluable. Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, for instance, within the cyclopentyl ring and the aromatic system. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for correlating proton signals with their directly attached carbons and with carbons that are two or three bonds away, respectively. These correlations would confirm the connectivity between the cyclopentyl ring, the amide linkage, and the acetylphenyl moiety.

Solid-state NMR could provide insights into the molecular conformation and packing of this compound in the crystalline state, revealing information about intermolecular interactions such as hydrogen bonding involving the amide group.

Mass Spectrometry (MS) Techniques for Molecular Confirmation and Purity Analysis

Mass spectrometry is a powerful analytical technique used to confirm the molecular weight of this compound and to assess its purity.

ESI-MS is a soft ionization technique that is well-suited for the analysis of moderately polar molecules like this compound. In positive ion mode, the molecule is expected to be detected as the protonated molecule [M+H]⁺, and potentially as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. The high-resolution mass spectrum would provide the exact mass of the molecule, which can be used to confirm its elemental composition. Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would likely show characteristic fragmentation patterns, including cleavage of the amide bond, leading to fragments corresponding to the cyclopentanecarbonyl cation and the 4-acetylaniline moiety.

Table 3: Predicted ESI-MS Fragmentation of this compound

Ion Predicted m/z Description
[M+H]⁺ 232.1332 Protonated molecule
[M+Na]⁺ 254.1151 Sodium adduct
[C₅H₉CO]⁺ 97.0648 Cyclopentanecarbonyl cation
[H₂NC₆H₄COCH₃+H]⁺ 136.0757 Protonated 4-aminoacetophenone

Note: Data is based on spectral prediction and may vary from experimental values.

GC-MS can be employed for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. The gas chromatogram would indicate the purity of the sample, with a single peak suggesting a pure compound. The mass spectrum obtained under electron ionization (EI) would display a molecular ion peak (M⁺) and a series of fragment ions. Characteristic fragmentation in EI-MS would involve alpha-cleavage adjacent to the carbonyl groups and cleavage of the amide bond, providing structural information that corroborates the data from other spectroscopic methods.

X-ray Crystallography for Absolute Stereochemistry and Conformation

While specific crystallographic data for this compound is not currently available in the public domain, analysis of structurally similar compounds, such as N-((4-acetylphenyl)carbamothioyl)pivalamide, reveals key structural features that can be anticipated. For instance, the phenyl ring and the acetyl group are likely to be coplanar. The cyclopentanecarboxamide (B1346233) moiety would introduce conformational flexibility. A crystal structure would definitively establish the planarity of the amide bond and the puckering of the cyclopentyl ring. Furthermore, intermolecular interactions, such as hydrogen bonding involving the amide N-H and the carbonyl oxygen atoms, would be elucidated, providing insight into the crystal packing.

Table 2: Anticipated Crystallographic Parameters for this compound

Parameter Expected Value/System
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or similar
Key Bond Lengths C-N (amide) ~1.33 Å, C=O (amide) ~1.23 Å, C=O (acetyl) ~1.21 Å
Key Bond Angles C-N-C (amide) ~120°, O=C-N (amide) ~122°

Note: This table is based on expected values from similar known crystal structures and requires experimental verification.

Chromatographic Methods for Purification and Analytical Assessment

Chromatographic techniques are fundamental for both the purification of this compound after synthesis and for the analytical assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of the compound. A typical method would employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid like formic acid to improve peak shape. The retention time of the compound is a characteristic property under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantitative analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is invaluable for identifying impurities and degradation products by providing both retention time and mass-to-charge ratio information for each component in a mixture.

Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution and faster analysis times compared to traditional HPLC by using columns with smaller particle sizes. This can be particularly useful for resolving closely eluting impurities.

Flash Chromatography is a preparative technique used for the purification of the compound on a larger scale. It utilizes a stationary phase, typically silica (B1680970) gel, and a solvent system that is often determined by preliminary analysis using thin-layer chromatography (TLC). The goal is to isolate the desired product from unreacted starting materials and byproducts.

Table 3: Representative Chromatographic Conditions for Analysis

Technique Stationary Phase Mobile Phase Example Detection
HPLC/UPLC C18 (5 or 1.8 µm) Acetonitrile/Water with 0.1% Formic Acid (gradient elution) UV (e.g., 254 nm), MS
LC-MS C18 Acetonitrile/Water with 0.1% Formic Acid Mass Spectrometry (ESI)

Note: These are exemplary conditions and would require optimization for specific applications.

Derivatization Strategies and Analogue Design Around the N 4 Acetylphenyl Cyclopentanecarboxamide Scaffold

Modifications on the Cyclopentane (B165970) Ring System

The cyclopentane ring, a non-planar cyclic system, provides a three-dimensional framework that can be strategically modified to explore structure-activity relationships. libretexts.org

Stereochemical Variations

The stereochemistry of substituents on the cyclopentane ring can significantly impact biological activity. For disubstituted cyclopentanes, cis- and trans-isomers can exhibit different spatial arrangements of functional groups, leading to varied interactions with biological targets. chemistryschool.net The synthesis of stereochemically pure cyclopentane derivatives, often achieved through stereo- and regiocontrolled functionalization, allows for the exploration of these stereochemical variations. researchgate.net For instance, creating chiral centers on the cyclopentane ring can lead to enantiomers with distinct pharmacological profiles. The introduction of substituents at different positions (e.g., 1,2- or 1,3-disubstitution) further expands the diversity of accessible stereoisomers. chemistryschool.net

Transformations of the Acetylphenyl Moiety

The acetylphenyl group offers two primary sites for modification: the reactive carbonyl group and the aromatic ring.

Carbonyl Group Reactivity and Functionalization (e.g., hydrazone formation)

The carbonyl group of the acetyl moiety is a key site for derivatization due to its electrophilic nature. It can readily undergo condensation reactions with various nucleophiles. A prominent example is the reaction with hydrazines to form hydrazones. researchgate.netresearchgate.net This transformation introduces a C=N double bond and allows for the incorporation of a wide array of substituents attached to the hydrazine (B178648) nitrogen. researchgate.netnih.gov Hydrazone derivatives have been shown to possess a broad spectrum of biological activities. researchgate.netnih.govmdpi.com The synthesis of hydrazones from N-(4-acetylphenyl) amides can be achieved under mild conditions, providing a straightforward method to generate a library of analogues. researchgate.netresearchgate.net

Table 1: Examples of Carbonyl Group Functionalization

ReactantResulting Functional GroupPotential Properties
HydrazineHydrazoneVaried biological activities, altered polarity
HydroxylamineOximeModified hydrogen bonding capabilities
SemicarbazideSemicarbazoneIncreased polarity, potential for new interactions
ThiosemicarbazideThiosemicarbazonePotential for metal chelation, altered biological profile

Aromatic Ring Substitutions and Electron Density Modulation

The aromatic ring of the acetylphenyl moiety is susceptible to electrophilic aromatic substitution reactions. ijarsct.co.inijarsct.co.inlibretexts.org The existing acetamido group (-NHCOCH3) is an activating, ortho-, para-directing group. wvu.eduquizlet.com This directing effect allows for the controlled introduction of various substituents onto the benzene (B151609) ring. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. ijarsct.co.in Introducing electron-donating or electron-withdrawing groups can modulate the electron density of the aromatic ring, which in turn can influence the compound's interaction with biological targets and its metabolic stability. wvu.edu For instance, the introduction of a nitro group would decrease the electron density, while an amino group would increase it. ijarsct.co.in

Amide Linkage Modifications and Bioisosteric Replacements

The amide bond is a critical structural feature, but it can be susceptible to enzymatic degradation. acs.orgsci-hub.se Therefore, modifying or replacing the amide linkage is a common strategy in medicinal chemistry to improve pharmacokinetic properties. nih.govmagtech.com.cn

Bioisosteric replacement involves substituting the amide group with other functional groups that mimic its size, shape, and electronic properties while offering improved metabolic stability. nih.govresearchgate.netdrughunter.com This approach can lead to compounds with enhanced potency, selectivity, and better drug-like properties. magtech.com.cnresearchgate.net

A wide range of amide bioisosteres are known, including heterocycles like triazoles, oxadiazoles, and imidazoles. acs.orgsci-hub.sedrughunter.com These five-membered rings can mimic the geometry of the trans-amide bond and maintain key hydrogen bonding interactions. acs.orgsci-hub.se Other non-classical bioisosteres include fluoroalkenes and trifluoroethylamines, which can offer improved metabolic stability and modulate the electronic properties of the molecule. nih.govu-tokyo.ac.jp

Table 2: Common Amide Bioisosteres

BioisostereKey FeaturesPotential Advantages
1,2,3-TriazoleMimics trans-amide bond geometryIncreased metabolic stability, altered polarity
1,3,4-OxadiazolePlanar, hydrogen bond acceptorImproved metabolic stability, enhanced membrane permeability
ThioamideReplaces carbonyl oxygen with sulfurAltered hydrogen bonding, potential for new interactions
TrifluoroethylamineNon-hydrolyzable, maintains H-bond donorIncreased metabolic stability, high potency

The strategic application of these derivatization techniques allows for a systematic exploration of the chemical space around the N-(4-acetylphenyl)cyclopentanecarboxamide scaffold, facilitating the optimization of its properties for various applications.

The requested article cannot be generated.

Extensive research has been conducted to gather information on "this compound" focusing on derivatization strategies and analogue design. Despite employing a variety of targeted search queries, no specific scientific literature, research findings, or data pertaining to the analogue design, scaffold hybridization, or derivatization of this particular compound could be located.

The available information is limited to general synthesis procedures for related structures, but does not provide the detailed, specific data required to accurately and scientifically address the requested outline sections on "Design Principles for Novel Analogues and Scaffold Hybridization." To proceed with generating content on this topic would require speculation and fabrication of data, which would compromise the scientific integrity and accuracy of the article.

Therefore, due to the absence of verifiable, research-based information on the derivatization and analogue design of this compound, it is not possible to generate the requested article while adhering to the instructions for it to be "thorough, informative, and scientifically accurate."

Biological Activity Investigations and Proposed Molecular Mechanisms Non Clinical Focus

In Vitro Biological Screening Methodologies

A variety of in vitro assays have been utilized to explore the biological profile of N-(4-acetylphenyl)cyclopentanecarboxamide derivatives and related structures. These methodologies are essential for determining the compounds' potential efficacy and mechanism of action at a molecular and cellular level.

Enzyme inhibition assays are crucial for identifying molecules that can modulate the activity of specific enzymes involved in disease pathways. While direct inhibition studies on this compound are not extensively documented, the methodologies used for similar compounds targeting kinases like c-Jun N-terminal kinases (JNKs) are relevant. For instance, the development of selective JNK inhibitors often involves systematic modification of a core scaffold. nih.gov

Kinetic properties, including the potency of reversible binding (Kᵢ) and the rate of irreversible reaction (kᵢₙₐꜙₜ), are determined using in vitro systems. nih.gov One such method employs a sulfonamido-oxine (Sox)-based chemosensor to detect peptide phosphorylation. In this assay, a peptide substrate containing the Sox chromophore fluoresces upon phosphorylation and subsequent binding to Mg²⁺, allowing for real-time monitoring of enzyme activity and inhibition. nih.gov Derivatives of N-((4-acetyl phenyl) carbamothioyl) pivalamide (B147659) have also been evaluated against enzymes such as acetylcholinesterase (AChE), butylcholinesterase (BChE), alpha-amylase, and urease to assess their inhibitory potential. nih.gov

Receptor binding assays are used to evaluate the affinity of compounds for specific receptors. Studies on N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide scaffolds, which are structurally related to the N-(4-acetylphenyl)amide core, have identified selective antagonists for the muscarinic acetylcholine (B1216132) receptor subtype 1 (M1 mAChR). nih.gov These studies typically involve single-point screens at a set concentration (e.g., 10 μM) to identify active compounds, followed by full concentration-response curves to determine the half-maximal inhibitory concentration (IC₅₀). nih.gov Such assays are critical for understanding how these compounds might modulate receptor function in the central nervous system and other tissues. nih.gov The development of negative and positive allosteric modulators (NAMs and PAMs) for receptors like the NMDA receptor represents another avenue of investigation, where compounds can fine-tune receptor activity without directly competing with the endogenous ligand. nih.gov

Cell-based assays provide insights into a compound's biological effects in a more complex, physiological context.

Platelet Granule Secretion Inhibition: The role of certain molecular pathways in platelet function can be investigated using specific inhibitors. For example, the inhibition of the Ca²⁺-dependent protease, calpain, has been shown to block thrombin-induced α-granule secretion, platelet aggregation, and spreading. nih.gov Assays measuring the surface expression of P-selectin are used to quantify α-granule secretion, with IC₅₀ values determined for various inhibitors. nih.gov While not directly testing this compound, these studies establish methodologies for evaluating compounds that may interfere with platelet activation.

Antimicrobial Activity: Derivatives of N-(4-acetylphenyl)-2-chloroacetamide have been synthesized and evaluated for their antibacterial properties. uea.ac.ukresearchgate.net The antimicrobial activity is often assessed using methods that determine the minimum inhibitory concentration (MIC) against various bacterial strains, such as Escherichia coli and Staphylococcus aureus. uea.ac.uknih.gov For example, a thiosemicarbazone derivative and a sulfide (B99878) derivative of the parent chloroacetamide were found to be potent antibacterial agents, exhibiting significant growth inhibitory activities. uea.ac.ukresearchgate.net

Antineoplastic Proliferation Studies: The antiproliferative effects of compounds are evaluated against various cancer cell lines. The N-(4-acetylphenyl)amide scaffold is a component of more complex molecules designed as potential anticancer agents. For instance, 4-substituted methoxybenzoyl-aryl-thiazole analogues, which target tubulin by binding to its colchicine (B1669291) binding site, have shown potential as antimitotic agents. nih.gov The antiproliferative activity of newly synthesized compounds is often screened against a panel of human cancer cell lines, and the GI₅₀ (concentration causing 50% growth inhibition) values are determined. researchgate.net

Summary of In Vitro Biological Activities of Related Compounds
Compound Class/DerivativeAssay TypeTarget/OrganismKey FindingReference
Thio-semicarbazone of N-(4-acetylphenyl)-2-chloroacetamideAntimicrobialEscherichia coli80.8% growth inhibition uea.ac.ukresearchgate.net
Sulfide derivative of N-(4-acetylphenyl)-2-chloroacetamideAntimicrobialStaphylococcus aureus91.7% growth inhibition uea.ac.ukresearchgate.net
N-(4-(4-propylpiperazin-1-yl)phenyl)-3,5-dichlorobenzamideReceptor BindingM1 mAChRIC₅₀ = 3.7 μM nih.gov
Furanylnicotinamidine derivative (4e)AntiproliferativeHuman Cancer Cell LinesGI₅₀ = 0.83 μM researchgate.net

Structure-Activity Relationship (SAR) Studies and Pharmacophore Elucidation

SAR studies are fundamental to medicinal chemistry, providing critical information on how the chemical structure of a molecule relates to its biological activity. By systematically modifying a lead compound, researchers can identify the key structural features required for its desired effect.

Through the synthesis and evaluation of analog libraries, key structural motifs responsible for biological activity have been identified. For M1 mAChR antagonists based on an N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide scaffold, the nature of the alkyl group on the piperazine (B1678402) ring and the substitution pattern on the benzamide (B126) moiety were found to be important for activity and selectivity. nih.gov In a series of dual soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) inhibitors, the 4-phenylthiazole (B157171) moiety was identified as a key component of the pharmacophore. nih.gov For certain antiproliferative amidrazone derivatives, a 2-pyridyl substituent was found to be crucial for activity, while the presence of a double bond in an adjacent cyclohexene (B86901) ring further enhanced the effect. mdpi.com

Systematic modifications of lead compounds have demonstrated a clear impact on biological outcomes. In the development of M1 antagonists, the SAR was found to be "incredibly shallow," with most modifications leading to analogs with M1 IC₅₀ values in the 6-9 μM range or complete loss of activity. nih.gov However, the introduction of an N-propyl group on the piperazine combined with a 3,5-dichlorobenzamide (B1294675) moiety resulted in a compound with reasonable activity (M₁ IC₅₀ = 3.7 μM). nih.gov

Impact of Structural Modifications on Biological Activity
Core ScaffoldModificationImpact on ActivityReference
N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamideN-propyl on piperazine + 3,5-dichlorobenzamideIncreased M1 antagonist activity (IC₅₀ = 3.7 μM) nih.gov
4-PhenylthiazoleAddition of electron-donating groups on the phenyl ringGenerally well-tolerated for sEH/FAAH inhibition nih.gov
Amidrazone derivatives4-CH₃-phenyl substituentBeneficial for antitubercular and antibacterial activity mdpi.com
Amidrazone derivatives4-NO₂-phenyl substituentDetrimental to antimicrobial activity mdpi.com

Investigation of Specific Molecular Targets and Biological Pathways (Non-Clinical Focus)

In preclinical drug discovery, understanding how a compound interacts with molecular targets and biological pathways is fundamental to determining its therapeutic potential. sygnaturediscovery.com This involves a range of in vitro and in silico techniques to build a profile of the compound's mechanism of action. nih.gov

Kinase Pathway Modulation (e.g., c-Jun N-terminal kinase pathways)

Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory conditions. nih.govscispace.com The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are activated by stress stimuli and cytokines. nih.govnih.gov The JNK signaling pathway is involved in regulating apoptosis (programmed cell death), inflammation, and cellular proliferation. nih.govrndsystems.com

The development of JNK-specific inhibitors is an active area of therapeutic research. scispace.com These inhibitors can be broadly categorized:

ATP-Competitive Inhibitors : These small molecules bind to the ATP-binding pocket of the JNK enzyme, preventing the phosphorylation of its substrates. nih.govnih.gov SP600125 is a well-known example of a potent, ATP-competitive JNK inhibitor that has been used extensively in research to probe the functions of the JNK pathway. scispace.comnih.gov

Peptide Inhibitors : These are designed to compete with JNK substrates, thereby blocking the downstream signaling cascade without interfering with ATP binding. nih.gov

Modulation of the JNK pathway can have significant therapeutic implications. For instance, inhibition of JNK signaling has shown potential benefits in models of neurodegenerative diseases and inflammation by reducing the expression of pro-inflammatory cytokines. nih.gov The activation of the JNK pathway is a key mediator in apoptotic signaling, making it a target for antineoplastic agents like N-(4-hydroxyphenyl)retinamide (4-HPR) in certain cancer cell lines. nih.gov

Table 1: Examples of Investigated JNK Pathway Inhibitors

Inhibitor Type Target Isoforms Potential Application
SP600125 Small Molecule (ATP-Competitive) JNK1, JNK2, JNK3 Research tool for inflammation, neuroprotection scispace.comnih.gov
CC-401 Small Molecule JNK1, JNK2, JNK3 Inflammation, Leukemia scispace.com
D-JNKI-1 Peptide Inhibitor JNKs Hearing Loss scispace.com

| AS601245 | Small Molecule (ATP-Competitive) | JNK1, JNK2, JNK3 | Research selleckchem.com |

Protein-Ligand Interaction Studies and Binding Affinity Assessments

To understand how a compound exerts its biological effect, it is crucial to study its direct interaction with its molecular target, typically a protein. nih.gov Molecular docking is a powerful computational method used to predict the binding orientation and affinity of a small molecule (ligand) to its protein target. nih.govsamipubco.com

These in silico studies can:

Predict Binding Energy : Calculate a score that estimates the strength of the interaction (binding affinity) between the ligand and the protein. A lower binding energy value typically indicates a more stable and potent interaction. nih.gov

Identify Key Interactions : Visualize how the ligand fits into the protein's binding site and identify specific interactions, such as hydrogen bonds, that stabilize the complex. researchgate.net

Molecular dynamics (MD) simulations can further refine these predictions by simulating the movement of the protein-ligand complex over time, providing insights into its stability. samipubco.comjppres.com The results from these computational approaches are invaluable for guiding the design and optimization of more potent and selective drug candidates. nih.gov However, computational predictions require experimental validation. tandfonline.com

Cellular Signaling Cascade Perturbations (e.g., thrombin receptor pathway, platelet activation)

Cellular signaling cascades are complex networks that transmit signals from the cell surface to intracellular targets, dictating cellular responses. Investigating how a compound perturbs these pathways is key to understanding its functional effects.

Platelet activation is a critical process in hemostasis and thrombosis and is initiated by agonists like thrombin and collagen. clinpgx.org This activation involves a cascade of signaling events:

Receptor Binding : Agonists bind to specific G protein-coupled receptors on the platelet surface, such as the thrombin receptor (F2R) or the ADP receptor (P2RY12). clinpgx.org

Intracellular Signaling : This binding triggers intracellular pathways, leading to an increase in cytoplasmic calcium levels and the activation of enzymes like phospholipase C and protein kinase C. clinpgx.orgnih.gov

Platelet Response : The signaling cascade culminates in a shape change, secretion of granular contents (which further amplifies activation), and activation of the glycoprotein (B1211001) IIb/IIIa receptor, which is essential for platelet aggregation. clinpgx.orgclinpgx.org

Platelet aggregation inhibitors are a major class of drugs used to prevent thrombosis. drugs.com They can act at different points in this pathway, for example, by blocking cyclo-oxygenase (like aspirin) or inhibiting the P2RY12 receptor (like thienopyridines). clinpgx.orgdrugs.com Studying a novel compound's effect on agonist-induced platelet aggregation, calcium mobilization, and granule secretion can reveal its potential as an antiplatelet agent. nih.gov

Exploration of Antimicrobial and Antineoplastic Activities (Mechanistic Focus)

The discovery of new antimicrobial and antineoplastic agents is a critical area of pharmaceutical research, driven by rising drug resistance and the need for more effective cancer therapies. abebooks.commdpi.com

General Principles of Antimicrobial and Antineoplastic Compound Development

Antimicrobial Development : The primary goal is to achieve selective toxicity, where the agent is harmful to the microorganism but has minimal toxic effects on human cells. clinicalgate.com This is achieved by targeting structures or biochemical pathways unique to the microbe, such as: clinicalgate.commhmedical.com

Bacterial cell wall synthesis.

Bacterial protein synthesis (ribosomes).

Nucleic acid metabolism.

Compounds are often developed to either inhibit microbial growth (bacteriostatic) or to kill the organism directly (bactericidal). fiveable.me Development strategies also focus on overcoming resistance mechanisms, for example, by co-administering a β-lactam antibiotic with a β-lactamase inhibitor. clinicalgate.comnih.gov

Antineoplastic Development : The development of anticancer drugs aims to eliminate cancer cells or halt their proliferation. ufl.edu Therapies are classified as either cytotoxic chemotherapy or targeted biological therapy. elsevierpure.com

Cytotoxic agents typically target all rapidly dividing cells, which includes cancer cells but also healthy cells in the bone marrow and gastrointestinal tract, leading to common side effects. elsevierpure.com Many of these drugs act at specific phases of the cell cycle. ufl.edu

Targeted therapies are designed to interfere with specific molecules involved in cancer growth and progression, offering the potential for greater specificity and reduced toxicity to noncancerous cells. elsevierpure.comnih.gov

Mechanistic Hypothesis Generation and Validation Approaches

Identifying the mechanism of action (MOA) for a new compound is a crucial and complex process in drug development. nih.gov

Hypothesis Generation : The process begins with generating a hypothesis about how a compound might work. fronteousa.com This can be driven by:

Computational Modeling : Predicting potential protein targets through molecular docking and other in silico methods. nih.govtechnologynetworks.com

Systems Biology : Analyzing changes in gene or protein expression in cells after treatment with the compound to identify affected pathways. nih.gov

Structural Similarity : Comparing the compound's structure to known drugs with established mechanisms. nih.gov

Hypothesis Validation : Once a target or pathway is proposed, this hypothesis must be rigorously tested and validated. danaher.com This critical step confirms that modulating the proposed target is directly responsible for the therapeutic effect. sygnaturediscovery.comtechnologynetworks.com Validation techniques include: technologynetworks.comfrontiersin.org

In Vitro Assays : Using biochemical assays to confirm that the compound directly interacts with and modulates the activity of the purified target protein. tandfonline.com

Cell-Based Assays : Demonstrating that the compound's effect on cells is dependent on the presence and activity of the target. This can involve techniques like gene knockout or RNA interference to remove the target and see if the compound's effect is abolished. danaher.comfrontiersin.org

Target Engagement Studies : Confirming that the drug interacts with its intended target within a cellular environment, for example, using a Cellular Thermal Shift Assay (CETSA). danaher.com

Establishing a clear, validated link between target modulation and the desired biological outcome significantly increases the probability of success in later clinical trials. sygnaturediscovery.com

Computational and Theoretical Chemistry Studies of N 4 Acetylphenyl Cyclopentanecarboxamide

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to understand and predict the interaction between a small molecule ligand and a protein receptor at the atomic level. nih.gov Following docking, molecular dynamics (MD) simulations can be employed to study the physical movements of atoms and molecules in the complex over time, providing insights into the stability and dynamics of the predicted binding mode. mdpi.com

Currently, there are no specific molecular docking or molecular dynamics simulation studies published for N-(4-acetylphenyl)cyclopentanecarboxamide. Such studies would be invaluable in identifying potential biological targets by simulating its interaction with the binding sites of various proteins. The results, typically given as a docking score or binding energy, would indicate the strength of the interaction.

Table 1: Illustrative Molecular Docking Data (Hypothetical) No specific molecular docking studies for this compound have been identified. The table below is for illustrative purposes only.

Target ProteinDocking Score (kcal/mol)Key Interacting Residues
Protein XData not availableData not available
Enzyme YData not availableData not available
Receptor ZData not availableData not available

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, often utilizing methods like Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules from first principles. researchgate.netmdpi.com These methods can elucidate various molecular properties, including orbital energies, charge distribution, and molecular electrostatic potential, which are fundamental to understanding a compound's chemical behavior. nih.gov

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. nih.gov By mapping the potential energy surface, researchers can identify low-energy, stable conformations and the energy barriers between them. This is crucial as a molecule's biological activity is often dependent on its ability to adopt a specific conformation to fit into a receptor's binding site.

No specific conformational analysis or energy landscape studies for this compound have been reported. Such an analysis would reveal the molecule's flexibility and its most probable shapes in different environments.

Computational chemistry provides a framework for studying the mechanisms of chemical reactions, including synthesis and degradation pathways. mdpi.com By calculating the energies of reactants, transition states, and products, it is possible to map out the most likely reaction pathways and understand the factors that control reaction rates and outcomes.

To date, no computational studies elucidating the synthesis or degradation pathways of this compound have been published.

Computational Predictions of Physicochemical Parameters Relevant to Biological Activity

Various computational tools and algorithms exist to predict the physicochemical properties of molecules, which are critical for their pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME). acs.orgnih.gov Key parameters include lipophilicity (often expressed as logP), which affects membrane permeability, and the topological polar surface area (TPSA), which correlates with drug transport properties.

Specific computationally predicted physicochemical parameters for this compound are not available in comprehensive public databases. Predictive models could generate these values to assess its drug-likeness.

Table 2: Predicted Physicochemical Properties (Hypothetical) No computationally predicted data for this compound is readily available. The table below is for illustrative purposes.

PropertyPredicted ValueMethod/Software
Molecular Weight ( g/mol )217.27 (Calculated)N/A
LogP (Octanol-Water Partition Coefficient)Data not availableN/A
Topological Polar Surface Area (TPSA) (Ų)Data not availableN/A
Number of Hydrogen Bond DonorsData not availableN/A
Number of Hydrogen Bond AcceptorsData not availableN/A

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. humanjournals.com By analyzing a dataset of compounds with known activities, QSAR can identify the key molecular features (descriptors) that influence activity and create a predictive model. nih.gov These models are valuable for screening new compounds and prioritizing them for synthesis and testing. nih.gov

No QSAR studies that include this compound in their training or test sets have been identified in the scientific literature. To develop a QSAR model for this class of compounds, a series of structurally related molecules with measured biological activity would be required.

Future Directions and Unexplored Research Avenues for N 4 Acetylphenyl Cyclopentanecarboxamide

Development of Novel and Efficient Synthetic Methodologies

The synthesis of N-(4-acetylphenyl)cyclopentanecarboxamide and its analogs is a foundational area for future research. While standard amide bond formation reactions are likely applicable, the development of novel, more efficient, and sustainable synthetic routes is a key objective. Future research could focus on:

Green Chemistry Approaches: Investigating the use of environmentally benign solvents, catalysts, and reaction conditions to minimize waste and energy consumption. This could include exploring enzymatic catalysis or microwave-assisted synthesis to enhance reaction rates and yields.

Flow Chemistry Synthesis: Developing continuous flow processes for the synthesis of this compound. This methodology offers advantages in terms of scalability, safety, and process control, which are crucial for potential industrial applications.

Synthetic ApproachPotential AdvantagesResearch Focus
Green ChemistryReduced environmental impact, increased safetyBiocatalysis, alternative solvents, energy-efficient methods
Flow ChemistryScalability, improved process control, enhanced safetyReactor design, optimization of reaction parameters
One-Pot ReactionsIncreased efficiency, reduced waste, rapid diversificationCatalyst development, reaction cascade design

Expanding the Scope of Derivatization and Scaffold Hybridization

Systematic derivatization of the this compound scaffold is a critical step in exploring its structure-activity relationships (SAR). Future efforts should be directed towards modifying key positions within the molecule:

Modification of the Acetyl Group: The acetyl group presents a versatile handle for a variety of chemical transformations. Future work could involve its reduction to an alcohol, conversion to an oxime or hydrazone, or its use as a starting point for the synthesis of more complex heterocyclic systems.

Substitution on the Phenyl Ring: Introducing a range of substituents with varying electronic and steric properties onto the phenyl ring could significantly impact the molecule's biological activity.

Cyclopentyl Ring Modifications: Altering the cyclopentyl group, for instance, by introducing heteroatoms or varying the ring size, could influence the compound's conformational flexibility and binding properties.

Scaffold Hybridization: Combining the this compound core with other known pharmacophores could lead to the discovery of novel hybrid molecules with enhanced or entirely new biological activities. This approach has been successful in the development of other biologically active compounds.

Deeper Mechanistic Elucidation of Biological Activities

A crucial area for future research is the comprehensive investigation of the biological activities of this compound and its derivatives. Given the structural similarities to other biologically active carboxamides, initial screenings could focus on areas such as anticancer, anti-inflammatory, and antimicrobial activities. nih.gov Deeper mechanistic studies would then be essential to understand how these compounds exert their effects at a molecular level. This could involve:

Target Identification and Validation: Employing techniques such as affinity chromatography, proteomics, and genetic approaches to identify the specific cellular targets of active compounds.

Enzyme Inhibition and Receptor Binding Assays: Quantitatively assessing the interaction of the compounds with their identified targets to determine binding affinities and inhibitory constants.

Cellular Pathway Analysis: Investigating the downstream effects of target engagement on cellular signaling pathways to elucidate the complete mechanism of action.

Development of Advanced Analytical and Characterization Techniques

As new derivatives are synthesized and their biological activities are explored, the development of advanced analytical techniques for their characterization will be paramount. Future research in this area could include:

High-Resolution Spectroscopic and Spectrometric Methods: Utilizing advanced NMR techniques and high-resolution mass spectrometry to unambiguously determine the structure of new compounds and to study their conformational dynamics.

Chromatographic Method Development: Establishing robust and sensitive chromatographic methods (e.g., HPLC, UPLC, SFC) for the purification and quantitative analysis of this compound and its analogs in various matrices.

Solid-State Characterization: Employing techniques like X-ray crystallography to determine the three-dimensional structure of these molecules, providing crucial insights into their conformation and intermolecular interactions. researchgate.net

Analytical TechniqueApplication
Advanced NMR SpectroscopyStructural elucidation, conformational analysis
High-Resolution Mass SpectrometryMolecular weight determination, structural confirmation
Advanced Chromatographic MethodsPurification, quantitative analysis
X-ray CrystallographyDetermination of 3D structure, solid-state packing

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Predictive Modeling: Utilizing ML algorithms to build quantitative structure-activity relationship (QSAR) models that can predict the biological activity of virtual derivatives, thereby prioritizing the synthesis of the most promising compounds. blogspot.com

De Novo Design: Employing generative AI models to design novel molecules based on the this compound scaffold with optimized properties.

Synthesis Planning: Using AI-powered retrosynthesis tools to devise efficient synthetic routes for novel derivatives.

Analysis of Large Datasets: Applying ML techniques to analyze large datasets generated from high-throughput screening and 'omics' experiments to identify patterns and gain deeper insights into the compound's mechanism of action. mdpi.com

The synergy between experimental work and computational modeling will be crucial for accelerating the exploration of the chemical space around this compound and unlocking its full potential.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-(4-acetylphenyl)cyclopentanecarboxamide, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via amide coupling between cyclopentanecarbonyl chloride and 4-acetylaniline. A base like triethylamine is used in dichloromethane at 0–5°C to minimize side reactions. Post-reaction, purification via column chromatography or recrystallization ensures high purity .
  • Critical Factors : Temperature control prevents acyl chloride hydrolysis, while stoichiometric ratios (1:1.1 for acyl chloride:amine) optimize yields (typically 55–70%) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Techniques :

  • 1H/13C NMR : Confirms amide bond formation (δ ~7.5–8.5 ppm for aromatic protons, δ ~170 ppm for carbonyl carbons) .
  • LC-MS : Validates molecular weight (MW: 231.29 g/mol) and purity .
  • FT-IR : Identifies amide C=O stretches (~1650 cm⁻¹) and acetyl C=O (~1720 cm⁻¹) .

Q. How does the cyclopentane ring affect solubility and stability compared to cyclohexane analogs?

  • Impact : The cyclopentane ring introduces greater ring strain, enhancing reactivity in substitution reactions. However, it reduces solubility in polar solvents (e.g., water) due to increased hydrophobicity . Stability studies show no significant degradation under inert atmospheres at 25°C for 6 months .

Advanced Research Questions

Q. What strategies address contradictions in reported biological activities (e.g., anti-inflammatory vs. inconsistent antimicrobial data)?

  • Resolution Approaches :

  • Orthogonal Assays : Validate anti-inflammatory activity via COX-2 inhibition assays alongside in vivo edema models, while using standardized MIC tests (CLSI guidelines) for antimicrobial studies .
  • Purity Verification : Contradictions may arise from impurities; HPLC purity >98% is critical .
  • Substituent Effects : Fluorine or methoxy groups at the 4-position enhance antimicrobial potency, as seen in analogs like N-(4-fluorophenyl) derivatives .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved target selectivity?

  • SAR Insights :

  • Cyclopentane vs. Cyclohexane : The cyclopentane ring improves steric fit in hydrophobic enzyme pockets (e.g., COX-2), increasing anti-inflammatory activity by ~20% compared to cyclohexane analogs .
  • Acetyl Group Modifications : Replacing the acetyl group with a sulfonamide (e.g., N-(4-sulfamoylphenyl) derivatives) enhances solubility and kinase inhibition .
    • Design Framework : Computational docking (AutoDock Vina) predicts binding modes, while MD simulations assess stability in biological matrices .

Q. What mechanistic insights explain the compound’s dual activity in cancer and inflammation pathways?

  • Proposed Mechanisms :

  • NF-κB Pathway Inhibition : Reduces pro-inflammatory cytokines (TNF-α, IL-6) by 40–60% in RAW264.7 macrophages at 10 µM .
  • Apoptosis Induction : Activates caspase-3/7 in HeLa cells (EC50: 15 µM), linked to mitochondrial membrane depolarization .
    • Validation : Co-treatment with inhibitors (e.g., Z-VAD-FMK for caspases) confirms pathway specificity .

Q. How do solvent and catalyst choices impact regioselectivity in electrophilic aromatic substitution (EAS) reactions?

  • Key Findings :

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor para-substitution on the acetylphenyl group (90% yield), while non-polar solvents (e.g., toluene) lead to ortho/byproducts .
  • Catalysts : FeCl3 or AlCl3 (10 mol%) accelerates bromination at the acetylphenyl ring, whereas I2/HNO3 selectively nitrates the cyclopentane-attached phenyl group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.